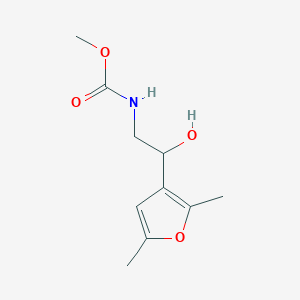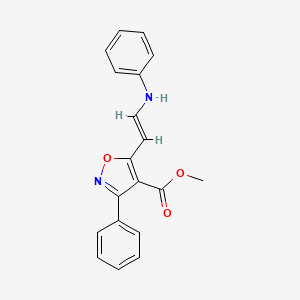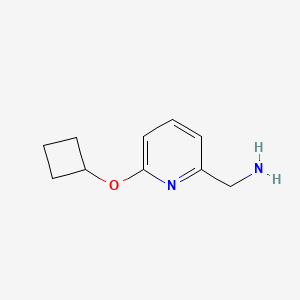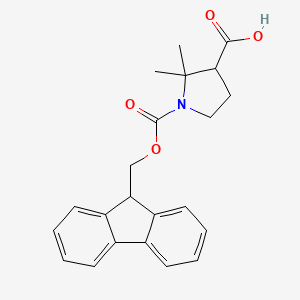
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. For example, a similar compound, “®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid”, has the SMILES string CC(C)(C)OC(=O)N1CCN(C@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. For example, a similar compound, “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid”, has a molecular weight of 355.38 . Another similar compound, “(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid”, is a solid at room temperature .
Applications De Recherche Scientifique
Protecting Hydroxy-Groups
- The Fmoc group is effective for protecting hydroxy-groups in synthesis, compatible with various acid- and base-labile protecting groups. It can be removed conveniently using triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
- A synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) has been developed, showcasing Fmoc's utility in synthesizing complex organic compounds (Le & Goodnow, 2004).
Solid-Phase Synthesis of Peptide Amides
- Fmoc derivatives like dimethoxybenzhydrylamine are used in solid-phase peptide synthesis, particularly for creating C-terminal amides. The use of Fmoc in this context simplifies the peptide synthesis process (Funakoshi et al., 1988).
Synthesis of Aromatic Polyamides
- Fmoc derivatives have been used in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups. These polymers demonstrate high solubility in organic solvents and excellent thermal stability, highlighting the role of Fmoc in material science (Hsiao, Yang, & Lin, 1999).
Enantioselective Complexation
- Molecular clefts derived from 9,9′-spirobi[9H-fluorene] using Fmoc have been utilized for enantioselective complexation of pyranosides and dicarboxylic acids, demonstrating Fmoc's utility in stereochemistry (Cuntze et al., 1995).
Photocatalysis in Organic Synthesis
- 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) with Fmoc have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids, demonstrating its role in advanced organic synthesis techniques (Chen, Lu, & Wang, 2019).
Bioimaging Applications
- Fmoc derivatives have been explored for bioimaging, such as a water-soluble fluorene derivative used in two-photon fluorescence microscopy for integrin imaging, indicating Fmoc's potential in biomedical applications (Morales et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)19(20(24)25)11-12-23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJNPWHNSGCCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)
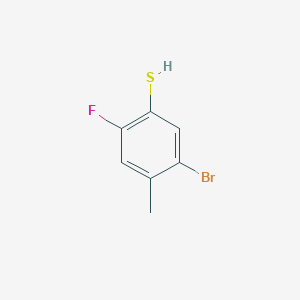
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
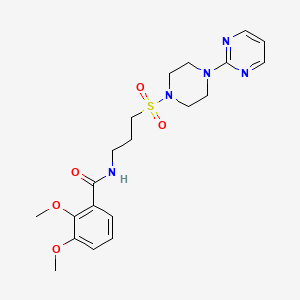
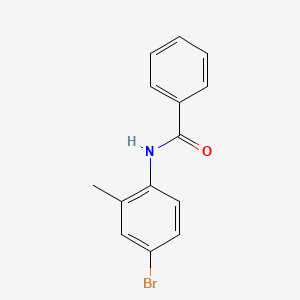

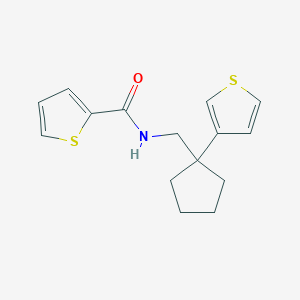
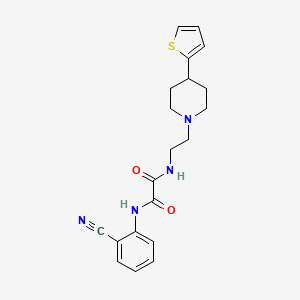
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)
